molecular formula C3H10ClN B099802 Isopropylamine hydrochloride CAS No. 15572-56-2

Isopropylamine hydrochloride

Cat. No. B099802
CAS RN: 15572-56-2
M. Wt: 95.57 g/mol
InChI Key: ISYORFGKSZLPNW-UHFFFAOYSA-N
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Description

Isopropylamine hydrochloride is a compound that can be derived from isopropylamine through various chemical reactions and processes. The studies on isopropylamine and its derivatives have shown a range of applications and structural complexities. For instance, isopropylamine forms a clathrate hydrate structure when combined with water, indicating its potential in gas storage and transportation . Additionally, isopropylamine is used as a structure-directing agent in the synthesis of molecular sieves like ZSM-5, which are important in catalysis .

Synthesis Analysis

The synthesis of isopropylamine derivatives has been explored in several studies. For example, dimeric N-isopropylhydroxamic acids have been synthesized from acid chlorides and N-isopropylhydroxylamine, demonstrating the versatility of isopropylamine in forming complex organic compounds . Furthermore, isopropylamine reacts with hexachlorocyclotriphosphazatriene to produce a variety of derivatives, showcasing its reactivity with phosphorus-nitrogen compounds . The synthesis of ZSM-5 nanorods using isopropylamine as a structure-directing agent highlights its role in the formation of nanosized crystalline structures .

Molecular Structure Analysis

The molecular structure of isopropylamine derivatives has been determined through various analytical techniques. X-ray crystallography has been used to elucidate the structure of isopropylamine octahydrate, revealing a hexagonal clathrate-type hydrogen-bonded framework . Similarly, the crystal and molecular structures of four salts derived from isopropylamine have been characterized, showing the importance of intermolecular hydrogen bonds and other non-covalent interactions in stabilizing the structures .

Chemical Reactions Analysis

Isopropylamine participates in a range of chemical reactions, forming various compounds with distinct properties. It reacts with 2,3-dichloro-1,4-naphthoquinone to produce chloro-isopropyl-alkylamino-naphthoquinones, which exhibit different colors based on their molecular structure . Additionally, the formation of a borane adduct with N,N-diisopropyl-N-isobutylamine demonstrates its reactivity in hydroboration reactions, which are significant in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropylamine and its derivatives are influenced by their molecular structures. The crystal structure of isopropylamine octahydrate, for instance, has a melting point of -94°C, indicating its stability at low temperatures . The synthesis of ZSM-5 nanorods using isopropylamine results in rod-shaped crystals with high crystallinity and large external surface area, which are important characteristics for catalytic applications . The spectroscopic characterization of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate provides insights into its vibrational and NMR properties, which are essential for understanding its biological potency .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Isopropylamine Borane : Isopropylamine hydrochloride is used in synthesizing isopropylamine borane, a compound characterized for its chemical properties and thermal stability (Myakishev et al., 2012).

  • Gemini Cationic Surfactant Synthesis : Isopropylamine serves as a raw material in synthesizing novel surfactants with potential applications in corrosion inhibition (Du et al., 2018).

  • Synthesis of Dichloro-1-phenyl-1-alkanones : It is used in the synthesis of N-(2,2-Dichloro-1-phenylalkylidene)isopropylamines, providing easy access to specific dichloro-1-phenyl-1-alkanones (Kimpe et al., 1990).

  • Asymmetric Synthesis of Amino Acids : Isopropylamine is an effective amino donor in ω-transaminase-catalyzed reductive amination, useful in the asymmetric synthesis of unnatural amino acids (Park et al., 2013).

Material Science and Catalysis

  • Supramolecular Complex Synthesis : Isopropylamine hydrochloride is involved in synthesizing various supramolecular complexes, demonstrating significant hydrogen bonding and non-covalent interactions (Wen et al., 2015).

  • Characterization of Acid Sites in Catalysts : The adsorption and reaction of isopropylamine on silica-alumina catalysts have been studied, providing insights into the catalytic activity and site characterization (Tittensor et al., 1992).

  • Clathrate Hydrate Structure Analysis : The crystal structure of isopropylamine octahydrate has been studied, offering insights into clathrate-type water structures and hydrogen bonding frameworks (McMullan et al., 1970).

  • Infrared Photodetectors and Photovoltaics : Isopropylamine-capped lead sulfide (PbS) quantum dots have been used in photodetectors and photovoltaic devices, enhancing performance and responsivity (Ghomian et al., 2017).

Safety And Hazards

Isopropylamine hydrochloride can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . If it comes into contact with the skin or eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYORFGKSZLPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884841
Record name 2-Propanamine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropylamine hydrochloride

CAS RN

15572-56-2
Record name 2-Propanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15572-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanamine, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanamine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
217
Citations
SK Ahn, NS Choi, BS Jeong, KK Kim… - Journal of …, 2000 - Wiley Online Library
… The Mannich reaction of (S)-7-methylcamptothecin with isopropylamine hydrochloride in dimethyl sulfoxide as a formaldehyde source gave the desired product in moderate yield. …
Number of citations: 48 onlinelibrary.wiley.com
CS Delahunt, RA O'Connor, RA Yeary… - Toxicology and Applied …, 1963 - Elsevier
An amphetamine analog, P-1727, dl-(p-trifluoromethylphenyl) isopropylamine hydrochloride, has been shown to cause blood-vascular changes in the posterior compartment of the …
Number of citations: 7 www.sciencedirect.com
T Heap - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
… IN an attempt to prepare 1-isopropyl-2-naphthylamine by the action of heat on f3-naphthylisopropylamine hydrochloride, the anticipated migration of the isopropyl group did not occur, …
Number of citations: 0 pubs.rsc.org
S Kim, S Kumeno, K Kuroda… - … Society Meeting Abstracts …, 2017 - iopscience.iop.org
… Examination of the Al coatings electrodeposited from the electrolytes with the addition of various amounts of isopropylamine hydrochloride (IPA) revealed that the S and Cl contents of …
Number of citations: 0 iopscience.iop.org
TP CARTER JR - 1971 - search.proquest.com
… As with methylene chloride, evaporation of the solvent and further drying under vacuum in a desiccator gave the isopropylamine hydrochloride. No other products were observed. …
Number of citations: 2 search.proquest.com
AM Lands, VL Nash - The Journal of pharmacology and …, 1947 - pubmed.ncbi.nlm.nih.gov
The pharmacologic activity of N-methyl-beta-cyclohexyl-isopropylamine hydrochloride The pharmacologic activity of N-methyl-beta-cyclohexyl-isopropylamine hydrochloride …
Number of citations: 19 pubmed.ncbi.nlm.nih.gov
JR Durham - Journal of the American Medical Association, 1958 - jamanetwork.com
Since Nathanson and Miller 1 first reported on the action of methoxamine (Vasoxyl) hydrochloride in the treatment of paroxysmal supraventricular tachycardia in 1952, several reports in …
Number of citations: 1 jamanetwork.com
KG Myakishev, EA Il'inchik, VV Volkov - Russian Journal of Inorganic …, 2012 - Springer
… Abstract—Isopropylamine borane i C3H7NH2 ⋅ BH3 was synthesized by the reaction of sodium tetrahydrob orate NaBH4 with isopropylamine hydrochloride in tetrahydrofuran followed …
Number of citations: 1 link.springer.com
CJ Cavender, VJ Shiner Jr - The Journal of Organic Chemistry, 1972 - ACS Publications
… isopropylamine hydrochloride. The water-insoluble product was crystallized once from benzene-petroleum ether (bp 60-90) and once from cyclohexane to give 3.5 g (100%) of 7, mp …
Number of citations: 200 pubs.acs.org
C Kashima, S Hibi, T Maruyama, Y Omote - Tetrahedron letters, 1986 - Elsevier
… For example, a mixture of isopropylamine hydrochloride (5 mmol) and 2,5-dimethoxytetrahydrofuran (5 mmol… Isopropylamine hydrochloride was required in excess amount, because 2,5-…
Number of citations: 30 www.sciencedirect.com

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